

An In-depth Technical Guide to 3-Cyclopentylacrylonitrile (CAS: 591769-05-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclopentylacrylonitrile

Cat. No.: B1342851

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentylacrylonitrile, with CAS number 591769-05-0, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of advanced active pharmaceutical ingredients (APIs).^{[1][2]} This α,β -unsaturated nitrile, characterized by a cyclopentyl group attached to the β -carbon of the acrylonitrile backbone, is integral to the production of kinase inhibitors, most notably Ruxolitinib, a Janus kinase (JAK) 1 and 2 inhibitor.^{[3][4]} The presence of the cyclopentyl moiety is significant for achieving high target selectivity and metabolic stability in the final drug product.^[3] This technical guide provides a comprehensive overview of **3-Cyclopentylacrylonitrile**, including its chemical and physical properties, a detailed synthesis protocol, its applications in medicinal chemistry, and relevant safety information.

Chemical and Physical Properties

3-Cyclopentylacrylonitrile is a colorless to light yellow liquid that is solid at its recommended storage temperature of 2-8°C.^[5] It exists as a mixture of (E) and (Z) isomers, with the (E)-isomer being the predominant form utilized in pharmaceutical synthesis.^{[1][3]}

Property	Value	Reference(s)
CAS Number	591769-05-0	[1]
Molecular Formula	C ₈ H ₁₁ N	[5]
Molecular Weight	121.18 g/mol	[5]
Appearance	Colorless to light yellow liquid/solid	[5]
Boiling Point (Predicted)	209.0 ± 9.0 °C at 760 mmHg	[5] [6]
Density (Predicted)	1.027 ± 0.06 g/cm ³	[5]
Flash Point	79.9 °C	[6]
Storage Temperature	2-8°C	[5]
InChI	1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2	[5]
InChI Key	VMELXYJYSXXORF-UHFFFAOYSA-N	[5]
SMILES	C(#N)C=CC1CCCC1	[5]

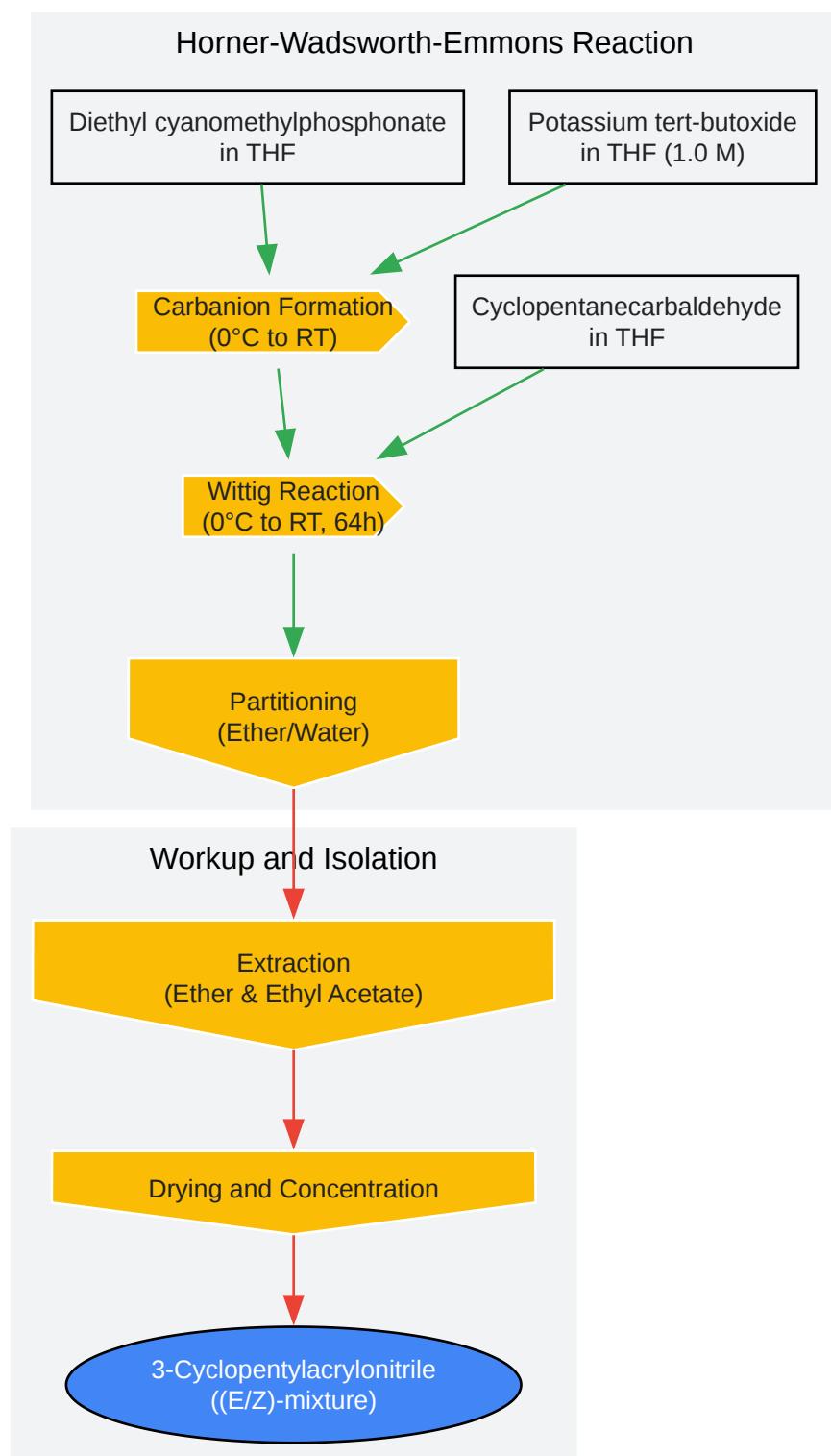
Synthesis of 3-Cyclopentylacrylonitrile

The most prominent and efficient method for synthesizing **3-Cyclopentylacrylonitrile** is the Horner-Wadsworth-Emmons (HWE) reaction.[\[1\]](#) This reaction involves the condensation of a phosphonate ester carbanion with an aldehyde to form an alkene.[\[1\]](#) In this specific synthesis, cyclopentanecarbaldehyde reacts with a cyanomethylphosphonate, such as diethyl cyanomethylphosphonate, in the presence of a strong base.[\[1\]](#) This method is favored for its high yield and good control over isomer formation.[\[1\]](#)[\[4\]](#)

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol is based on a reported laboratory-scale synthesis of **3-Cyclopentylacrylonitrile**.[\[5\]](#)[\[7\]](#)

Materials:


- Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)
- 1.0 M Potassium tert-butoxide in THF (235 mL)
- Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)
- Tetrahydrofuran (THF) (360 mL)
- Diethyl ether
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate

Procedure:

- A solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added slowly and dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C.[5][7]
- The ice bath is removed, and the reaction mixture is allowed to warm to room temperature.[5][7]
- The mixture is subsequently cooled to 0 °C again.[5][7]
- A solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added slowly and dropwise at 0 °C.[5][7]
- The ice bath is removed, and the reaction mixture is warmed to ambient temperature and stirred for 64 hours.[5][7]
- Upon completion, the mixture is partitioned between diethyl ether and water.[5][7]

- The aqueous phase is extracted three times with diethyl ether, followed by two extractions with ethyl acetate.[5][7]
- The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]
- This procedure yields a mixture of (2E)- and (2Z)-**3-cyclopentylacrylonitrile**, which can be used in subsequent steps without further purification.[5] The reported yield for this reaction is approximately 89%. [5]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Horner-Wadsworth-Emmons synthesis of **3-Cyclopentylacrylonitrile**.

Applications in Medicinal Chemistry

The primary application of **3-Cyclopentylacrylonitrile** is as a key building block in the synthesis of pharmaceutical compounds.[2][8]

- **Ruxolitinib Intermediate:** It is a critical intermediate in the multi-step synthesis of Ruxolitinib, a potent inhibitor of Janus-associated kinases (JAKs) JAK1 and JAK2.[3][4] Ruxolitinib is used to treat myelofibrosis and polycythemia vera.[3][4] The cyclopentyl group of **3-Cyclopentylacrylonitrile** is incorporated into the final structure of Ruxolitinib, contributing to its binding affinity and pharmacokinetic profile.[3]
- **Trasititinib Phosphate Intermediate:** The compound and its derivatives are also utilized in the preparation of intermediates for Trasititinib phosphate, another kinase inhibitor.[4][5]
- **Other Potential Applications:** The unique molecular structure of **3-Cyclopentylacrylonitrile**, with its reactive acrylonitrile moiety and lipophilic cyclopentyl group, makes it a versatile intermediate for the synthesis of various organic compounds, including those for agrochemical and material science applications.[2][3]

Spectral Data

The following ^1H NMR data has been reported for a mixture of (2E)- and (2Z)-**3-cyclopentylacrylonitrile** in CDCl_3 .[5]

Chemical Shift (δ)	Multiplicity	Assignment
6.69	dd	1H, trans-olefin
6.37	t	1H, cis-olefin
5.29	dd	1H, trans-olefin
5.20	d	1H, cis-olefin
3.07-2.95	m	1H, cis-product
2.64-2.52	m	1H, trans-product
1.98-1.26	m	16H

Safety and Handling

3-Cyclopentylacrylonitrile is classified as an irritant and should be handled with appropriate safety precautions.[\[5\]](#)[\[9\]](#)

Hazard Statements:[\[5\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:[\[5\]](#)

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[\[9\]](#) In case of fire, use foam, dry chemical powder, or carbon dioxide.[\[9\]](#)

Conclusion

3-Cyclopentylacrylonitrile (CAS 591769-05-0) is a pivotal intermediate in modern pharmaceutical synthesis. Its efficient production via the Horner-Wadsworth-Emmons reaction and its structural contribution to high-value therapeutics like Ruxolitinib underscore its importance in drug development. This guide provides essential technical information to aid

researchers and scientists in the effective and safe utilization of this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. 3-Cyclopentylacrylonitrile | 1236033-37-6 | Benchchem [benchchem.com]
- 4. Buy 3-Cyclopentylacrylonitrile | 591769-05-0 [smolecule.com]
- 5. 3-CYCLOPENTYLACRYLONITRILE | 591769-05-0 [chemicalbook.com]
- 6. 3-Cyclopentylacrylonitrile, CAS No. 591769-05-0 - iChemical [ichemical.com]
- 7. 3-CYCLOPENTYLACRYLONITRILE synthesis - chemicalbook [chemicalbook.com]
- 8. gnechem.com [gnechem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Cyclopentylacrylonitrile (CAS: 591769-05-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1342851#3-cyclopentylacrylonitrile-cas-number-591769-05-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com